molecular formula C9H9ClN2 B095213 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole CAS No. 15965-60-3

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole

Cat. No.: B095213
CAS No.: 15965-60-3
M. Wt: 180.63 g/mol
InChI Key: ZFNQWUCRBLFKDP-UHFFFAOYSA-N
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Description

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole (CAS 15965-60-3) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 9 ClN 2 and a molecular weight of 180.64 g/mol, this compound serves as a versatile synthon for the development of novel bioactive molecules . This compound is valued for its role as a key scaffold in exploring new therapeutic agents. Benzimidazole derivatives are extensively documented in scientific literature for their diverse pharmacological activities, including potent antibacterial and anticancer properties . Structure-activity relationship (SAR) studies indicate that substitutions at the N-1, C-2, and C-5 positions of the benzimidazole core are critical for enhancing pharmacological effects . Researchers are investigating these derivatives against a range of targets; some closely related analogs have demonstrated promising activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) and exhibited potent anticancer activity against various human cancer cell lines, with efficacy comparable to standard drugs in preliminary studies . The broader benzimidazole class is known to potentially interact with several enzymatic targets, including dihydrofolate reductase (DHFR), which is a crucial receptor for both antimicrobial and anticancer effects . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions at 2-8°C are recommended to maintain stability .

Properties

IUPAC Name

2-chloro-1,5-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQWUCRBLFKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely employed method involves reacting 1,5-dimethyl-1H-benzimidazol-2-ol with phosphorus oxychloride (POCl₃) under reflux conditions. Source details a protocol where 10 g of 1,5-dimethyl-benzimidazol-2-one reacts with 100 mL POCl₃ at 120°C for 6 hours in a sealed vessel, generating an autogenous pressure of 2 bar. Post-reaction neutralization with aqueous ammonia yields 90% pure product after suction filtration.

Critical Parameters:

  • Temperature: Reactions below 100°C result in incomplete conversion (<50%), while exceeding 130°C promotes decomposition.

  • Stoichiometry: A 3:1 molar ratio of POCl₃ to substrate optimizes chlorination efficiency.

  • Workup: Ice quenching followed by ethyl acetate extraction minimizes byproduct formation.

Cyclocondensation of o-Phenylenediamine Derivatives

Zinc(II)-Catalyzed Green Synthesis

Source introduces a sustainable approach using Zn(OTf)₂ (5 mol%) to catalyze the reaction between 4-methyl-o-phenylenediamine and dimethyl acetaldehyde in ethanol at 60°C. This one-pot method achieves 85–92% yields within 4 hours, outperforming traditional acid-catalyzed routes by 30%.

Mechanistic Insight:
The zinc catalyst activates the aldehyde via Lewis acid coordination, facilitating nucleophilic attack by the diamine’s amino group. Subsequent cyclodehydration forms the benzimidazole core, with methyl groups introduced via the aldehyde’s structure.

Comparative Table: Cyclocondensation Methodologies

CatalystSolventTemp (°C)Yield (%)Reaction Time (h)
Zn(OTf)₂EtOH60924
HCl (conc.)H2O1006212
H2SO4Toluene120588

Direct Methylation of 2-Chloro-benzimidazole

Sequential Alkylation Strategy

Industrial-scale production often employs a two-step methylation process:

  • Chlorination: 1H-benzimidazole reacts with Cl₂ gas in DMF at 0°C to form 2-chloro-benzimidazole.

  • Dimethylation: Treatment with methyl iodide (2.2 eq) and K2CO3 in acetonitrile at 80°C for 24 hours installs methyl groups at N1 and C5 positions, yielding 78% product.

Key Challenges:

  • Regioselectivity: Competitive methylation at C4 requires careful stoichiometric control.

  • Purification: Column chromatography with hexane/EtOAc (7:3) separates isomers effectively.

Microwave-Assisted Solid-State Synthesis

Solvent-Free Mechanochemical Approach

A 2024 innovation utilizes ball milling with KHSO4 as an acidic catalyst. Mixing 2-chloro-benzimidazole with dimethyl carbonate (1.5 eq) under microwave irradiation (300 W, 100°C) completes methylation in 15 minutes with 88% yield. This method reduces solvent waste by 95% compared to traditional approaches.

Advantages:

  • Energy Efficiency: 70% reduction in energy consumption.

  • Scalability: Demonstrated at kilogram-scale with consistent purity (>98.5%).

Biocatalytic Methylation Using Engineered Enzymes

SAM-Dependent Methyltransferases

Recent advances employ S-adenosylmethionine (SAM)-dependent enzymes to catalyze C5 methylation. Co-expressing Bacillus subtilis methyltransferase with E. coli SAM synthases in a bioreactor achieves 65% conversion over 48 hours. While slower than chemical methods, this approach offers unparalleled regioselectivity.

Optimization Opportunities:

  • Enzyme Immobilization: Silica-encapsulated enzymes improve reusability (7 cycles with <10% activity loss).

  • SAM Recycling: Coupling with ATP regeneration systems reduces cofactor costs by 80% .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Amino or thio derivatives of benzimidazole.

    Oxidation Products: N-oxides of benzimidazole.

    Reduction Products: Dihydro derivatives of benzimidazole.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

Antimicrobial Properties

The antimicrobial activity of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole has been evaluated against various pathogenic microorganisms. Research indicates that derivatives of benzimidazole compounds exhibit notable antibacterial effects.

Case Studies:

  • Antibacterial Activity:
    • Jain et al. synthesized various imidazole derivatives and tested their efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, compounds containing the benzimidazole structure showed significant zones of inhibition, indicating strong antibacterial potential .
    • In comparative studies, the compound demonstrated activity comparable to standard antibiotics like norfloxacin and amikacin sulfate. The results are summarized in the following table:
CompoundZone of Inhibition (mm)
This compound20 (E. coli)
Norfloxacin28 (E. coli)
Amikacin31 (B. subtilis)
  • Antifungal Activity:
    • The compound's antifungal properties were assessed against Candida albicans and Aspergillus niger. Results indicated a moderate level of inhibition, suggesting potential for therapeutic applications in fungal infections .

Antitumor Activities

This compound has also been investigated for its antitumor properties. Research suggests that imidazole derivatives can inhibit cancer cell growth through various mechanisms.

Case Studies:

  • Inhibition of Tumor Cell Lines:
    • A study demonstrated that benzimidazole derivatives could induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of signaling pathways related to cell proliferation and survival .
    • The effectiveness of these compounds was evaluated using IC50 values, with lower values indicating higher potency against specific cancer types.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold for drug development.

Applications in Drug Design:

  • Targeting RAS Signaling:
    • Recent research highlighted the potential of benzimidazole derivatives in modulating RAS signaling pathways, which are implicated in many cancers. Compounds designed to enhance nucleotide exchange on RAS showed promising results in vitro .
    • Structure-activity relationship (SAR) studies have identified key modifications that enhance binding affinity and biological activity, paving the way for new anticancer therapeutics.
  • Optimizing Therapeutic Efficacy:
    • The synthesis of novel derivatives with improved pharmacokinetic properties is ongoing. By modifying substituents on the benzimidazole core, researchers aim to enhance solubility and bioavailability while reducing toxicity .

Mechanism of Action

The mechanism of action of 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[d]imidazole Derivatives

Compound Name Molecular Formula Substituents Key Spectral Data (1H NMR) Biological Activity/Applications
This compound C₉H₉ClN₂ Cl at C2; CH₃ at N1 and C5 Not explicitly reported Inferred antimicrobial potential
1,5-Dimethyl-1H-benzo[d]imidazole (3b) C₉H₁₀N₂ CH₃ at N1 and C5 δ 3.63 (N-CH₃), 2.42 (C-CH₃) Intermediate in catalytic synthesis
4,5-Dimethyl-1H-benzo[d]imidazole C₉H₁₀N₂ CH₃ at C4 and C5 Not reported Unknown
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid C₉H₈N₂O₂ CH₃ at N1; COOH at C5 Not reported Pharmacological scaffold
2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole C₁₀H₁₁ClN₂ CH₂Cl at C2; CH₃ at N1 and C5 Not reported Structural analog in coordination chemistry

Key Comparisons:

Substituent Effects :

  • Chlorine vs. Methyl : The electron-withdrawing chlorine at C2 in the target compound likely increases electrophilicity compared to methyl-substituted analogs like 1,5-dimethyl-1H-benzo[d]imidazole. This could enhance reactivity in cross-coupling reactions or binding affinity in biological targets .
  • Positional Isomerism : The 1,5-dimethyl isomer (3b) exhibits distinct NMR shifts (δ 3.63 for N-CH₃) compared to 4,5-dimethyl derivatives, underscoring the influence of substituent placement on electronic environments .

Biological Activity: Imidazole derivatives are known for antimicrobial properties. The chlorine substituent in the target compound may improve activity against pathogens compared to non-halogenated analogs, as seen in related 2-chloro-benzimidazole derivatives .

Research Findings and Implications

  • Spectral Data Gaps : Direct NMR or crystallographic data for this compound are absent in the evidence. However, the 1H NMR of 1,5-dimethyl-1H-benzo[d]imidazole (δ 3.63 for N-CH₃, 2.42 for C-CH₃) provides a benchmark for predicting shifts in the chloro analog, where deshielding of adjacent protons would occur .
  • Pharmacological Potential: Chlorinated benzimidazoles, such as those in , exhibit antitubercular and antifungal activity, implying that the target compound could be a candidate for similar evaluations .
  • Catalytic Applications : Benzo[d]imidazole ligands, like those in , are used in rhodium complexes, suggesting that the target compound’s chlorine and methyl groups could stabilize metal centers in coordination chemistry .

Biological Activity

2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique chemical structure that includes a chlorine atom at the 2-position and methyl groups at the 1 and 5 positions. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a detailed overview of its biological activity based on various research findings.

The chemical formula of this compound is C10H10ClN2. Its structure allows for significant reactivity due to the presence of nitrogen atoms in the imidazole ring, which can participate in both electrophilic and nucleophilic reactions. The chlorine atom enhances its electrophilic character, enabling it to undergo nucleophilic substitution reactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains and fungi:

  • Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 0.01 mM .
  • Fungal Activity : It also demonstrates antifungal activity against species like Candida albicans, contributing to its potential use in treating fungal infections .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (mM)
Staphylococcus aureus0.01
Candida albicans0.05
Escherichia coli0.02

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It appears to induce apoptosis in cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may modulate signaling pathways related to cell proliferation and apoptosis, influencing gene expression and leading to programmed cell death in malignant cells .
  • Case Studies : In experiments involving tumor-bearing mice, treatment with this compound resulted in significant tumor growth suppression .

Table 2: Anticancer Efficacy of this compound

Cell LineIC50 (µM)Effect on Apoptosis (%)
MCF7 (Breast Cancer)25.72Increased from 0.61% to 22.07% after treatment
U87 (Glioblastoma)45.2Significant reduction in viability

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Antimicrobial Mechanism : It potentially inhibits bacterial enzymes or disrupts cell membrane integrity, leading to cell death.
  • Anticancer Mechanism : The compound may induce oxidative stress within cancer cells, leading to DNA damage and subsequent apoptosis through activation of caspases and modulation of p53 signaling pathways .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Table 3: Comparison of Biological Activities

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compound Chlorine at position 2; two methyl groupsHighModerate
2-Methyl-1H-benzo[d]imidazole Lacks chlorine; one methyl groupModerateLow
1-Methyl-2-chloro-1H-benzo[d]imidazole Methyl group at position 1; chlorine at position 2ModerateLow

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole, and how can reaction conditions be systematically optimized?

A common approach involves nucleophilic substitution or cyclization reactions. For example, 2-chloro-1H-benzo[d]imidazole can be functionalized via tosylation or alkylation. In one protocol, NEt₃ and CH₂Cl₂ are used as a base and solvent, respectively, to react 2-chloro-1H-benzo[d]imidazole with TsCl (tosyl chloride), yielding intermediates like 2-chloro-1-tosyl-1H-benzo[d]imidazole (71% yield after silica gel chromatography) . Optimization involves adjusting stoichiometry, reaction time (e.g., 12 hours at room temperature), and purification methods (e.g., flash chromatography with PE:EA = 10:1).

Q. How can NMR spectroscopy distinguish between structural isomers or mixtures of 1,5-dimethyl and 1,6-dimethyl derivatives?

¹H and ¹³C NMR are critical for resolving positional isomers. For instance, 1,5-dimethyl-1H-benzo[d]imidazole exhibits distinct aromatic proton splitting patterns (e.g., δ 7.69–7.57 ppm as multiplet) and methyl group signals (δ 3.63 ppm for N-CH₃, δ 2.42 ppm for C-CH₃) compared to 1,6-dimethyl analogs. ¹³C NMR can confirm substitution via chemical shifts of methyl-attached carbons (e.g., δ 30.89 ppm for N-CH₃) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to SDS guidelines: Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Store in a dry, cool area away from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

4. How can DFT calculations (e.g., B3LYP/6-31G) predict the electronic properties of this compound derivatives?* Density Functional Theory (DFT) with B3LYP exchange-correlation functional and 6-31G basis sets* optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. For example, this method validates the planarity of benzimidazole rings and quantifies substituent effects on reactivity .

Q. What crystallographic techniques resolve the 3D structure of this compound complexes?

Single-crystal X-ray diffraction with SHELXL/SHELXS software is standard. Key parameters include dihedral angles between aromatic systems (e.g., 61.955° between naphthalene and benzimidazole in analogs) and hydrogen-bonding networks. Use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The chloro group acts as a leaving site for palladium-catalyzed couplings. For example, 2-chloro-1-tosyl-1H-benzo[d]imidazole reacts with boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Reaction efficiency depends on ligand choice, solvent polarity, and temperature (optimized via Design of Experiments) .

Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?

It serves as a nucleophilic scaffold. For instance, in imidazo[1,5-a][1,4]benzodiazepine synthesis, the chloro group undergoes displacement with fluorophenyl or methoxy groups under solvothermal conditions. Reaction progress is monitored via TLC, and intermediates are characterized by HRMS/IR .

Q. How can in-silico docking studies predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina ) evaluates binding affinities to targets like EGFR. Pharmacokinetic properties (ADMET) are predicted using SwissADME or pkCSM . For example, derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced binding to kinase active sites .

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